6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide

Lipophilicity logD Bioisostere

6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide (CAS 1223573-37-2) is a functionalized spirocyclic building block comprising an azetidine ring spiro-fused to a thietane-1,1-dioxide (sulfone) ring, with an N-benzyl substituent on the azetidine nitrogen. This compound belongs to the azaspiro[3.3]heptane family, a class of constrained bicyclic scaffolds increasingly deployed in medicinal chemistry as bioisosteres for six-membered saturated heterocycles such as piperidines, morpholines, and piperazines.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
Cat. No. B12931617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1CN(C12CS(=O)(=O)C2)CC3=CC=CC=C3
InChIInChI=1S/C12H15NO2S/c14-16(15)9-12(10-16)6-7-13(12)8-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyFMIHUEINELRTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide: Core Properties and Procurement Context


6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide (CAS 1223573-37-2) is a functionalized spirocyclic building block comprising an azetidine ring spiro-fused to a thietane-1,1-dioxide (sulfone) ring, with an N-benzyl substituent on the azetidine nitrogen . This compound belongs to the azaspiro[3.3]heptane family, a class of constrained bicyclic scaffolds increasingly deployed in medicinal chemistry as bioisosteres for six-membered saturated heterocycles such as piperidines, morpholines, and piperazines [1]. The presence of the sulfone moiety introduces strong hydrogen-bond acceptor capacity, elevated polarity, and resistance to oxidative metabolism—features that distinguish it from purely carbocyclic or ether-based spiro analogs . The benzyl group provides a versatile synthetic handle for further diversification or a lipophilic anchor for target binding.

Why Simple Azaspiro[3.3]heptane Analogs Cannot Substitute for 6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide


Within the azaspiro[3.3]heptane class, subtle heteroatom substitutions and oxidation states produce dramatically divergent physicochemical and pharmacokinetic profiles. The Degorce et al. (2019) analysis demonstrates that N-linked 2-azaspiro[3.3]heptanes increase logD₇.₄ by +0.2 to +0.5 relative to parent piperidines, whereas 2-oxa-6-azaspiro[3.3]heptanes decrease logD₇.₄ by −0.2 to −1.0 [1]. A thietane-1,1-dioxide moiety replaces the oxygen of an oxetane with a sulfone group, substantially increasing topological polar surface area (TPSA) from approximately 21 Ų (for 2-oxa-6-azaspiro[3.3]heptane) to approximately 55 Ų for the sulfone-containing analog . Furthermore, thietane-1,1-dioxide has been shown to improve metabolic stability and target selectivity relative to other four-membered rings when replacing peptide bonds in drug candidates . Substituting this compound with a simpler azaspiro[3.3]heptane lacking the sulfone or the N-benzyl group would alter solubility, lipophilicity, and metabolic profile in ways that are non-linear and difficult to predict, potentially derailing a medicinal chemistry optimization campaign.

Quantitative Differentiation Evidence for 6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide vs. Closest Analogs


Lipophilicity Modulation: Spiro[3.3]heptane Sulfones vs. Parent Piperidines and Morpholines

Azaspiro[3.3]heptanes systematically reduce logD₇.₄ compared to their six-membered heterocycle counterparts. Across an AstraZeneca matched molecular pair analysis, 2-oxa-6-azaspiro[3.3]heptanes displayed a mean ΔlogD₇.₄ of −0.75 ± 0.26 (N = 10) for basic alkylamines and −0.44 ± 0.28 (N = 16) for arylamines relative to morpholines [1]. While direct experimental logD data for the 6-thia-1,1-dioxide variant are not published, the sulfone group is known to reduce lipophilicity while only slightly increasing molecular volume relative to oxetane/thietane counterparts . The benzyl substituent contributes a predicted logP of approximately 2.08 (estimated for the parent N-benzyl scaffold) , making this compound a unique polarity-modulated intermediate between fully hydrophilic spiro cores and lipophilic drug fragments.

Lipophilicity logD Bioisostere Medicinal Chemistry

Conformational Geometry: Spiro[3.3]heptane Ring System vs. Piperidine and Cyclohexane Frameworks

The spiro[3.3]heptane core imposes a 90° twist on the exit vectors compared to six-membered ring bioisosteres. Quantum mechanics calculations reveal that 2,6-diazaspiro[3.3]heptanes have molecular volumes approximately 9–13 ų larger than corresponding piperazines, with the basic nitrogen positioned approximately 1.3 Å further from the attachment point (ΔpKa[ACD] = +1.9 for the spiro analog) [1]. The 1-azaspiro[3.3]heptane scaffold has been validated as a piperidine bioisostere with distinct conformational preferences confirmed by X-ray crystallography—the spiro junction enforces a rigid, predictable geometry that reduces entropic binding penalties [2]. The 6-thia-1-azaspiro[3.3]heptane variant with its sulfone ring further constrains the system, as sulfone groups adopt a tetrahedral geometry that locks the thietane ring into a specific puckered conformation [3].

Conformational Analysis Bioisostere Validation X-ray Crystallography Molecular Geometry

Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Sulfone vs. Ether Spiro Analogs

The topological polar surface area (TPSA) of the 6-thia-1,1-dioxide spiro scaffold is substantially higher than that of the corresponding oxa-spiro analog. A directly comparable sulfone-containing spiro compound (6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane) has a measured TPSA of 55 Ų , whereas the parent 2-oxa-6-azaspiro[3.3]heptane without sulfone has a TPSA of only approximately 21 Ų . This ~34 Ų increase is attributable to the two sulfone oxygens, each acting as a strong hydrogen-bond acceptor. The 6-thia-1,1-dioxide moiety in the target compound provides an analogous sulfone group positioned within the spiro framework, yielding a predicted TPSA in the range of 46–55 Ų versus approximately 12–21 Ų for non-sulfone azaspiro[3.3]heptane analogs.

Polar Surface Area Hydrogen Bonding Drug-Likeness Physicochemical Properties

Aqueous Solubility Enhancement: Spiro[3.3]heptanes vs. Cyclohexane Analogs

A foundational study by Burkhard, Carreira, and colleagues demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogs, alongside a trend toward improved metabolic stability [1]. When these spiro scaffolds are incorporated into drug-like frameworks such as fluoroquinolones, the resulting compounds maintain or surpass the activity of the parent structures while exhibiting superior physicochemical profiles. For thietane-containing compounds specifically, the polar four-membered ring and the capacity of the sulfur atom to form hydrogen bonds with water coordinatively enhance solubility . The sulfone (6,6-dioxide) further increases water solubility via strong hydrogen-bond acceptor interactions while resisting oxidative metabolism .

Aqueous Solubility Drug Discovery Spiro Scaffolds Physicochemical Optimization

Metabolic Stability: Thietane-1,1-Dioxide vs. Other Four-Membered Rings

Among four-membered ring systems, thietane-1,1-dioxide (sulfone) offers a distinct advantage in metabolic stability. The sulfone functional group is inherently resistant to oxidative metabolism, a property that distinguishes it from thioethers (which undergo S-oxidation) and ethers (which undergo O-dealkylation) . Studies have demonstrated that replacing a peptide bond with a thietane-1,1-dioxide moiety leads to significant improvements in both metabolic stability and target selectivity . Integration of spiro[3.3]heptane scaffolds into drug-like molecules has been associated with a trend toward higher metabolic stability compared to cyclohexane-based analogs [1]. The target compound combines both features—the metabolically robust sulfone and the spiro scaffold—in a single building block.

Metabolic Stability Oxidative Metabolism Sulfone Drug Design

Recommended Application Scenarios for 6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Polarity with Retained Lipophilic Anchor

The combination of a polar sulfone group (TPSA ~46–55 Ų) with an N-benzyl substituent (predicted logP ~2.08) makes this compound an ideal fragment for screening libraries where balanced polarity is critical. Unlike simple azaspiro[3.3]heptanes lacking the sulfone (TPSA ~12–21 Ų), this building block provides sufficient aqueous solubility for biochemical assay compatibility while retaining the benzyl group for productive hydrophobic interactions with target proteins [1]. The rigid spiro geometry reduces entropic binding penalties, increasing the likelihood of detecting weak but specific fragment hits that can be optimized into lead compounds with favorable physicochemical profiles [2].

CNS Drug Lead Optimization Requiring Fine-Tuned logD and Reduced P-gp Efflux

For CNS programs, the narrow logD window required for blood-brain barrier penetration (typically logD₇.₄ 1–3) necessitates building blocks with precise, tunable lipophilicity. Azaspiro[3.3]heptanes systematically reduce logD₇.₄ by −0.2 to −1.0 relative to six-membered heterocycles [1], and the sulfone moiety further depresses lipophilicity. Incorporating this compound as a piperidine bioisostere replacement allows medicinal chemists to dial down logD while maintaining or improving target potency [2]. Additionally, the increased TPSA (46–55 Ų vs. ~21 Ų for oxa-analogs) may reduce P-glycoprotein (P-gp) recognition, potentially improving CNS exposure—a hypothesis supported by class-level evidence that spiro scaffolds alter efflux transporter substrate profiles [1].

Metabolic Soft-Spot Shielding in Hit-to-Lead Optimization

When lead compounds suffer from rapid oxidative metabolism at specific sites (e.g., N-dealkylation, O-dealkylation, or thioether S-oxidation), this sulfone-containing spiro building block can serve as a metabolically robust replacement. The thietane-1,1-dioxide moiety is inherently resistant to oxidative metabolism [1], and the spiro[3.3]heptane scaffold has been associated with improved metabolic stability in multiple chemical series, including fluoroquinolone antibiotics where spiro incorporation maintained antibacterial activity while enhancing metabolic profiles [2]. The benzyl group provides a modular point for SAR exploration without introducing metabolic liability at the azetidine nitrogen, as the spiro junction sterically shields this position.

Patent Strategy: Novel Chemical Space Exploration via Underutilized Sulfone-Spiro Scaffold

The thietane-1,1-dioxide spiro scaffold remains relatively underexplored compared to the widely patented oxa-aza and diaza spiro[3.3]heptane bioisosteres. Over 500 patents and 7,000 compounds incorporate azaspiro[3.3]heptane motifs [1], predominantly utilizing 2-oxa-6-aza and 2,6-diaza variants. The 6-thia-1,1-dioxide analog represents a distinct region of chemical space with unique electronic properties conferred by the sulfone group. Incorporating this building block into lead series can strengthen composition-of-matter patent claims by demonstrating unexpected physicochemical or pharmacological properties arising from the sulfur-containing spiro core, differentiating from prior art that relies on oxygen- or nitrogen-based spiro bioisosteres [2].

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